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Compound of Interest

Compound Name: Enfuvirtide

Cat. No.: B549319 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the antiviral activities of Enfuvirtide and its successor, Sifuvirtide. This

analysis is supported by experimental data, detailed methodologies, and visualizations of their

mechanisms of action.

Enfuvirtide (T-20), the first clinically approved HIV fusion inhibitor, marked a significant

advancement in antiretroviral therapy by targeting the viral entry process.[1][2] Its successor,

Sifuvirtide (SFT), was developed to improve upon the potency, pharmacokinetic profile, and

resistance barrier of Enfuvirtide.[3][4] Both peptides are designed to interfere with the

conformational changes of the HIV-1 transmembrane glycoprotein gp41, a critical step in the

fusion of the viral and host cell membranes.[5][6]

Comparative Antiviral Potency
Experimental data consistently demonstrates that Sifuvirtide possesses significantly greater

antiviral activity against a broad range of HIV-1 strains compared to Enfuvirtide. This

increased potency is evident in its lower 50% inhibitory concentrations (IC50).

A cell-cell fusion assay revealed that the IC50 of Sifuvirtide is 1.2 ± 0.2 nM, whereas

Enfuvirtide's is 23 ± 6 nM.[7][8] Further studies on various HIV-1 subtypes have substantiated

these findings. For instance, against subtypes A, B, and C, Sifuvirtide exhibited mean IC50

values of 1.81 nM, 10.35 nM, and 3.84 nM, respectively. In stark contrast, Enfuvirtide showed
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much weaker inhibition with mean IC50 values of 13.86 nM, 189.20 nM, and 57.41 nM for the

same subtypes.[9]

A key advantage of Sifuvirtide is its potent activity against HIV-1 strains that have developed

resistance to Enfuvirtide.[3][4] While Enfuvirtide's efficacy is significantly diminished against

resistant variants, Sifuvirtide maintains a high level of inhibition.[3] This suggests a distinct

mechanism of interaction with the gp41 protein.

Drug
HIV-1
Strain/Subtype

IC50 (nM) Reference

Sifuvirtide Subtype A 1.81 (mean) [9]

Subtype B 10.35 (mean) [9]

Subtype C 3.84 (mean) [9]

CRF07_BC 2.66 (mean) [9]

CRF01_AE 10.40 (mean) [9]

B' 3.49 (mean) [9]

Cell-Cell Fusion 1.2 ± 0.2 [7][8]

Enfuvirtide Subtype A 13.86 (mean) [9]

Subtype B 189.20 (mean) [9]

Subtype C 57.41 (mean) [9]

CRF07_BC 46.05 (mean) [9]

CRF01_AE 26.85 (mean) [9]

B' 19.34 (mean) [9]

Cell-Cell Fusion 23 ± 6 [7][8]

Mechanism of Action: A Tale of Two Inhibitors
Both Enfuvirtide and Sifuvirtide target the gp41 protein, preventing the formation of the six-

helix bundle (6-HB) which is essential for membrane fusion.[6] However, they achieve this
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through distinct interactions.

Enfuvirtide, a 36-amino acid peptide, mimics the C-terminal heptad repeat (CHR) region of

gp41.[10][11] It binds to the N-terminal heptad repeat (NHR) of gp41 in its pre-hairpin

intermediate state, thus obstructing the conformational change required for fusion.[10][12]

Sifuvirtide was designed based on the three-dimensional structure of the gp41 fusogenic core.

[4] It also binds to the NHR but does so with higher affinity and through a different mechanism.

[4] Unlike Enfuvirtide, Sifuvirtide can efficiently block the formation of the six-helix bundle in a

dominant-negative fashion.[4] It is believed that Sifuvirtide's design, which includes an

electrostatically constrained α-helical structure, allows for more stable and potent interactions

with the target NHR region.[13] This enhanced binding affinity likely contributes to its superior

antiviral activity and efficacy against Enfuvirtide-resistant strains.[3]
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Mechanism of HIV-1 Fusion and Inhibition by Enfuvirtide and Sifuvirtide.
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Experimental Protocols
The antiviral activities of Enfuvirtide and Sifuvirtide are primarily assessed through cell-based

assays that measure the inhibition of viral entry and replication.

HIV-1 Mediated Cell-Cell Fusion Assay
This assay quantifies the ability of a drug to inhibit the fusion of cells expressing the HIV-1

envelope glycoproteins (Env) with target cells expressing CD4 and co-receptors.

Cell Preparation: Effector cells (e.g., H9/HIV-1IIIB) chronically infected with an HIV-1 strain

are labeled with a fluorescent dye (e.g., Calcein-AM). Target cells (e.g., MT-2) expressing

CD4 and appropriate co-receptors are prepared.

Co-incubation: Effector and target cells are mixed at a defined ratio in the presence of

varying concentrations of the inhibitor (Enfuvirtide or Sifuvirtide).

Fusion Event: The mixture is incubated to allow for cell-cell fusion. Fusion results in the

transfer of the fluorescent dye from effector to target cells, forming syncytia.

Quantification: The number and size of syncytia or the extent of dye transfer are quantified

using fluorescence microscopy or a plate reader.

Data Analysis: The concentration of the inhibitor that reduces cell-cell fusion by 50% (IC50)

is calculated by plotting the percentage of inhibition against the drug concentration.[3]
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Workflow of a HIV-1 Mediated Cell-Cell Fusion Assay.

Single-Cycle Infectivity Assay
This assay measures the ability of the inhibitors to block infection by pseudoviruses engineered

to express the HIV-1 Env protein and a reporter gene (e.g., luciferase or GFP).

Pseudovirus Production: Pseudoviruses are generated by co-transfecting producer cells

(e.g., 293T) with a plasmid encoding the HIV-1 Env of interest and a plasmid for an Env-
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deficient HIV-1 backbone that carries a reporter gene.

Infection: Target cells (e.g., TZM-bl) expressing CD4, CCR5, and CXCR4 are seeded in

microplates. The cells are then infected with the pseudovirus in the presence of serial

dilutions of the inhibitor.

Incubation: The infected cells are incubated for a period (e.g., 48-72 hours) to allow for viral

entry and expression of the reporter gene.

Reporter Gene Assay: The expression of the reporter gene is quantified. For luciferase, a

substrate is added, and luminescence is measured. For GFP, fluorescence is measured.

Data Analysis: The drug concentration that causes a 50% reduction in reporter gene

expression (IC50) is determined.[9]

Conclusion
Sifuvirtide represents a significant improvement over Enfuvirtide in the class of HIV fusion

inhibitors. Its superior antiviral potency, broader activity against various HIV-1 subtypes, and,

most notably, its effectiveness against Enfuvirtide-resistant strains make it a promising

therapeutic agent. The distinct mechanism of action, stemming from its rational design based

on the gp41 crystal structure, underpins these advantages. The experimental protocols outlined

provide a standardized framework for the continued evaluation and comparison of these and

future generations of HIV entry inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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